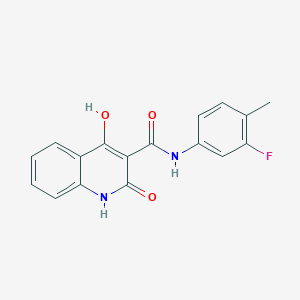

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies and findings.

Synthesis and Structural Characteristics

The compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The presence of a fluorine atom in the 3-position of the phenyl ring is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H14FNO3 |

| Molecular Weight | 287.29 g/mol |

| Functional Groups | Hydroxy, carbonyl, amide |

| Fluorine Substitution | 3-Fluoro-4-methylphenyl |

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- In Vitro Studies : A study evaluated a series of quinoline derivatives for their cytotoxic effects on cancer cell lines including HT-29 (colon cancer) and MKN-45 (gastric cancer). The most active compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX in treated cells .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The fluorinated analogs tend to exhibit enhanced activity against both Gram-positive and Gram-negative bacteria due to improved membrane permeability.

Case Study 1: Antitumor Efficacy

A specific derivative related to this compound was tested against A549 lung carcinoma cells. The compound demonstrated significant growth inhibition with an IC50 value of approximately 0.5 µM, showcasing its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound triggers apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been synthesized and evaluated for their activity against various cancer cell lines. A study highlighted the development of novel 4-(2-fluorophenoxy)quinoline derivatives that demonstrated moderate to excellent antiproliferative activity against several cancer types, including lung and colon cancer cells . The specific compound N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide could potentially be explored for similar applications due to its structural analogies.

Antiviral Properties

Another area of interest is the compound's potential as an antiviral agent. A series of derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline structure were designed and synthesized to evaluate their anti-HIV-1 activity. Although the initial results showed moderate antibacterial effects, the need for further investigation into their antiviral capabilities remains . The structure of this compound suggests it could be a candidate for enhancing antiviral efficacy through structural modifications.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in drug development. SAR studies have been pivotal in identifying key functional groups that enhance potency and selectivity against target enzymes or receptors. For instance, modifications on the phenyl ring or the introduction of fluorine atoms have been shown to influence the binding affinity and biological activity significantly .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound A | Similar to N-(3-fluoro-4-methylphenyl)-4-hydroxy... | Anticancer | 0.59 |

| Compound B | Related quinoline derivative | Antiviral | TBD |

| N-(3-fluoro...) | Target compound | TBD | TBD |

Targeting Receptor Tyrosine Kinases

The compound may serve as a lead structure for developing multitargeted receptor tyrosine kinase inhibitors, which are vital in cancer therapy due to their role in cell proliferation and survival pathways . The presence of the fluorine atom can enhance bioavailability and metabolic stability.

Antibacterial Agents

The emergence of drug-resistant bacteria necessitates new antibacterial agents. The structural framework of this compound can be modified to improve its antibacterial properties, as seen in related derivatives that showed promising results against resistant strains .

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-9-6-7-10(8-12(9)18)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXRCXGMRDBJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.